N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S.ClH/c1-27-16-5-2-4-15(14-16)20(26)25(9-8-24-10-12-28-13-11-24)21-23-19-17(22)6-3-7-18(19)29-21;/h2-7,14H,8-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQARQAHWXQNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article examines its biological activity, synthesis, and implications for drug development, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈ClFN₂OS
- Molecular Weight : 320.84 g/mol
- CAS Registry Number : Not specified in the current literature.
The compound features a benzothiazole core, which is known for its diverse biological activities, including anti-tumor and anti-inflammatory effects. The presence of a fluorine atom enhances its pharmacokinetic properties, potentially increasing lipophilicity and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including the compound . Research has demonstrated that modifications to the benzothiazole nucleus can significantly enhance anticancer activity. For instance:
- Cell Proliferation Inhibition : The compound was evaluated for its ability to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay revealed that at specific concentrations, the compound effectively reduced cell viability by inducing apoptosis and cell cycle arrest .
- Mechanism of Action : Flow cytometry analysis indicated that the compound triggers apoptosis through the activation of caspase pathways while downregulating pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 mouse macrophages .
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed through ELISA assays measuring cytokine levels. The results indicated a significant reduction in IL-6 and TNF-α production, suggesting its potential utility in treating inflammatory diseases .
Case Studies
-
Study on Benzothiazole Derivatives :
- A series of novel benzothiazole compounds were synthesized and tested for their biological activity. Among these, derivatives similar to this compound exhibited potent anti-tumor effects against multiple cancer cell lines, with a focus on their ability to modulate signaling pathways involved in cell survival and proliferation .
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Clinical Implications :
- In clinical settings, compounds with similar structures have shown promise in treating AR-dependent cancers, particularly prostate cancer. These compounds act as selective androgen receptor modulators (SARMs), demonstrating significant efficacy in inhibiting tumor growth while minimizing side effects associated with traditional therapies .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Significant inhibition of A431 and A549 cell proliferation; induction of apoptosis observed through caspase activation. |
| Anti-inflammatory Effects | Reduction in IL-6 and TNF-α levels; potential for treating inflammatory conditions. |
| Mechanism Insights | Modulation of cell cycle progression; enhanced understanding of signaling pathways involved in tumorigenesis. |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Core formation : Construction of the benzo[d]thiazole moiety via cyclization of substituted thioureas or thioamides under reflux conditions (e.g., ethanol, 80–100°C) .
- Substituent introduction : Sequential alkylation or acylation to attach the morpholinoethyl and methoxybenzamide groups. For example, nucleophilic substitution using 2-morpholinoethyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity . Key considerations: Strict temperature control, anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and fluorobenzo[d]thiazole protons (δ 7.2–8.1 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~500) .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Kinase inhibition assays : Use cell-free systems (e.g., ADP-Glo™ Kinase Assay) to screen for activity against kinases like EGFR or VEGFR, given structural analogs’ reported kinase inhibition .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Kinase profiling panels : Use multiplexed kinase activity assays (e.g., Eurofins KinaseProfiler™) to identify primary targets .
- Molecular docking : Employ AutoDock4 or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Incorporate receptor flexibility (e.g., side-chain rotations) to refine binding poses .
- siRNA knockdown : Validate target engagement by correlating gene silencing (e.g., EGFR) with reduced compound efficacy in cellular assays .
Q. How should contradictions in biological activity data between structural analogs be resolved?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. nitro groups) on activity. For example, analogs with electron-withdrawing groups (e.g., -NO₂) may enhance kinase inhibition but reduce solubility .
- Assay standardization : Re-test compounds under identical conditions (e.g., cell line, serum concentration, incubation time) to control variability .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency or selectivity .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Salt formation : The hydrochloride salt improves aqueous solubility (e.g., 10–15 mg/mL in PBS) compared to the free base .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated morpholinoethyl) to enhance membrane permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to increase plasma half-life and reduce off-target effects .
Q. How can computational modeling predict off-target interactions or metabolic pathways?
- Docking against non-target proteins : Screen the compound against CYP450 isoforms (e.g., CYP3A4) to predict metabolism .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (GROMACS/NAMD) to assess binding stability over time .
- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 estimate logP, BBB penetration, and hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
